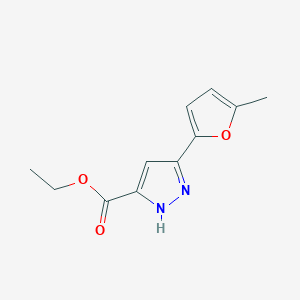

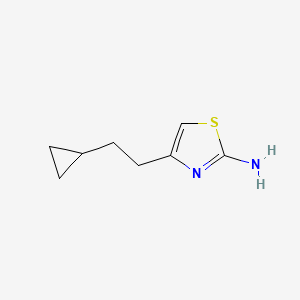

ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate, also known as EMFPC, is a compound that is used in various scientific research applications. It is a synthetic compound that is composed of two different molecules, ethyl and pyrazole-5-carboxylate, and is used as a reagent in organic synthesis. EMFPC is known for its ability to form a stable, non-toxic, and non-volatile crystalline solid at room temperature. It is also known for its low vapor pressure, which makes it an ideal choice for laboratory experiments.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has identified derivatives of ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate as potent antimicrobial and anticancer agents. Novel pyrazole derivatives synthesized from this compound demonstrated higher anticancer activity compared to the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial properties. This indicates a promising avenue for developing effective treatments against various types of cancers and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

Another significant application of this compound is in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. It undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, showcasing its utility in creating complex organic molecules that could serve as key intermediates in pharmaceutical synthesis and organic chemistry research (Lebedˈ et al., 2012).

Facilitation of N-fused Heterocycles Synthesis

This compound facilitates the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups. This method proves beneficial in preparing new N-fused heterocyclic products, which are important in the development of new drugs and materials (Ghaedi et al., 2015).

Pesticide Intermediate Synthesis

The compound also serves as an important intermediate in synthesizing pesticides like chlorantraniliprole, showcasing its significance in agricultural chemistry. An expedient synthesis route utilizing this compound has been described, offering a simplified and efficient approach to producing valuable agrochemicals (Ju, 2014).

properties

IUPAC Name |

ethyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-15-11(14)9-6-8(12-13-9)10-5-4-7(2)16-10/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKITICHACVSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)

![Ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)

![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)